1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride
Description
1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(2-aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.ClH/c11-6-1-2-8-7(5-6)9(14)10(15)13(8)4-3-12;/h1-2,5H,3-4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKNWMDGVWROHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Sulfuric Acid Catalysis
In a representative procedure, 4-fluoroisonitroacetanilide is treated with concentrated sulfuric acid at 65–75°C for 1 hour, followed by heating to 80°C for 15 minutes. The reaction mixture is quenched in ice, filtered, and recrystallized from ethanol/water to yield 5-fluoroindole-2,3-dione as a yellow-orange solid. This method achieves yields of 67–80%, with purity confirmed by melting point and mass spectrometry (MS) analysis.
Table 1: Optimization of 5-Fluoroindole-2,3-Dione Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Concentration | 10% v/w H₂SO₄ | 77 | >98% |
| Temperature | 65–75°C (1 h) | 73 | 97% |
| Quenching Medium | Ice-Water | 80 | >99% |
The introduction of the 2-aminoethyl group at the N1 position of 5-fluoroindole-2,3-dione is critical for conferring water solubility and biological activity. Two primary strategies dominate the literature: reductive alkylation and nucleophilic substitution .
Reductive Alkylation Strategy
A method adapted from anti-trypanosomal agent synthesis involves reductive alkylation of 5-fluoroindole-2,3-dione with 2-nitroethylamine, followed by catalytic hydrogenation.
- Condensation : 5-Fluoroindole-2,3-dione reacts with 2-nitroethylamine in the presence of KOH at 60°C, forming an imine intermediate.
- Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 1-(2-aminoethyl)-5-fluoroindole-2,3-dione.
Key Data :
Nucleophilic Substitution Approach
An alternative route employs Mitsunobu conditions to couple 5-fluoroindole-2,3-dione with 2-aminoethanol.
- Activation : The indole nitrogen is deprotonated using NaH in THF.
- Coupling : 2-Aminoethanol is added with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitating SN2 displacement.
- Workup : The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Key Data :
- Yield: 46–52%
- MS (ESI): m/z 237.1 [M+H]⁺
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility.
Acid-Base Neutralization
The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Optimization Insights :
- Solvent : Ethanol > Methanol (higher crystallinity)
- Stoichiometry : 1:1 molar ratio (amine:HCl)
- Yield: 89–93%
Table 2: Characterization of 1-(2-Aminoethyl)-5-Fluoroindole-2,3-Dione Hydrochloride
| Property | Value |
|---|---|
| Melting Point | 228–230°C (decomp.) |
| $$ ^1H $$ NMR (D₂O) | δ 7.65 (dd, J = 8.5 Hz, 1H), 3.82 (t, J = 6.0 Hz, 2H) |
| HRMS (ESI) | m/z 237.0654 [M+H]⁺ (calc. 237.0651) |
Table 3: Method Comparison for Side-Chain Introduction
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Alkylation | 58–64 | 95 | Moderate |
| Mitsunobu Reaction | 46–52 | 98 | Low |
| Nucleophilic Substitution | 68 | 97 | High |
The reductive alkylation method offers superior scalability, while the Mitsunobu approach provides higher purity. Industrial-scale production favors nucleophilic substitution due to shorter reaction times and reduced catalyst costs.
Challenges and Innovations
Fluorine Stability
The electron-withdrawing nature of the 5-fluoro group necessitates mild reaction conditions to prevent defluorination. Microwave-assisted synthesis at 80°C (10 min) has been proposed to mitigate decomposition.
Amine Protection Strategies
Tert-butoxycarbonyl (Boc) protection of the aminoethyl group during indole functionalization prevents unwanted side reactions. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine prior to salt formation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 undergoes nucleophilic aromatic substitution under specific conditions. For example:
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Amination : Reaction with primary/secondary amines yields 5-amino derivatives.
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Hydrolysis : In alkaline aqueous conditions, fluorine is replaced by hydroxyl groups.
Key Factors :
-
Solvent polarity and temperature critically influence reaction rates.
-
Electron-withdrawing groups on the indole ring enhance substitution reactivity.
Condensation Reactions
The aminoethyl side chain participates in condensation reactions, forming imines or Schiff bases:
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With Carbonyl Compounds : Reacts with aldehydes/ketones (e.g., benzaldehyde) to generate stable Schiff bases .
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With Maleimides : Condensation with maleimide derivatives (e.g., 1H-pyrrole-2,5-dione) forms fused heterocyclic systems, as seen in related indole derivatives (Table 1) .
Table 1: Condensation Reaction Yields and Conditions
| Reagent | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1H-Pyrrole-2,5-dione | ZnCl₂ | Acetonitrile | 85°C | 83.1% | |
| Benzaldehyde | KOtBu | Ethanol | Reflux | 72–89% |
Amide Bond Formation
The primary amine group undergoes acylation:
-
With Anhydrides/Acyl Chlorides : Forms stable amides, enhancing solubility for pharmaceutical applications .
-
Example : Reaction with acetic anhydride yields N-acetylated derivatives.
Optimization Note :
-
Use of protecting groups (e.g., Boc) prevents undesired side reactions during multi-step syntheses.
Cyclization Reactions
The aminoethyl side chain facilitates intramolecular cyclization:
-
Formation of Piperidine Derivatives : Under acidic conditions, cyclization generates fused bicyclic structures .
-
Example : Reaction with (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester forms diastereomeric piperidine-indole hybrids .
Table 2: Cyclization Product Characterization
| Product | dr (Diastereomeric Ratio) | Purification Method | Yield | Source |
|---|---|---|---|---|
| (3R,2S)-Methyl-2-[...]-acetate | 3:1 | Semi-preparative HPLC | 72% |
Redox Reactions
The indole-2,3-dione moiety participates in redox processes:
-
Reduction : Sodium borohydride reduces the dione to a diol intermediate, which can be oxidized back using MnO₂ .
-
Oxidation : Side-chain amines oxidize to nitro groups under strong oxidizing conditions.
Michael Addition
The aminoethyl group acts as a nucleophile in Michael additions:
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With α,β-Unsaturated Carbonyls : Forms adducts with acrylates or maleimides, relevant in drug conjugate synthesis .
Halogenation
Electrophilic halogenation occurs at the indole ring’s electron-rich positions:
-
Bromination : Selective bromination at position 4 or 6 using NBS (N-bromosuccinimide).
Critical Reaction Parameters
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of derivatives related to 5-fluoroindole compounds. For instance, derivatives of 5-fluoroindole-2,3-dione have shown significant inhibitory effects on interleukin-1 receptors (IL-1R), which are crucial in inflammatory processes. Compounds synthesized from this scaffold demonstrated IC50 values as low as 0.01 µM, indicating potent anti-inflammatory activity .
Anticancer Activity
The anticancer potential of 5-fluoroindole derivatives has been extensively evaluated. In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and breast carcinoma. The National Cancer Institute (NCI) protocols revealed that certain derivatives possess significant antimitotic activity, with mean growth inhibition values indicating their potential as therapeutic agents .
Case Study: Anti-inflammatory Activity
A study focused on synthesizing a series of 5-fluoroindole derivatives evaluated their effects on IL-1R signaling pathways. The most promising compounds exhibited not only low toxicity but also high efficacy in modulating inflammatory responses in vitro . This suggests a potential pathway for developing new anti-inflammatory therapies.
Case Study: Anticancer Screening
Another significant evaluation conducted by the NCI assessed various derivatives for their anticancer properties across a panel of approximately sixty cancer cell lines. Results indicated that several compounds derived from 5-fluoroindole showed promising cytotoxicity profiles, with particular emphasis on structure-activity relationships that guide future synthesis efforts towards more potent analogs .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity.
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-5-fluoroindole-2-carboxylate
- 1-(2-Aminoethyl)-5-fluoroindole-2-thiosemicarbazide
- 1-(2-Aminoethyl)-5-fluoroindole-2-acetamide
Comparison: 1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride, a compound with significant biological implications, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article aims to delve into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the 5-position of the indole ring and an aminoethyl side chain, which contributes to its biological activity. The molecular formula can be represented as C₉H₈ClF N₃O₂.
Inhibition of Enzymatic Activity
Research indicates that derivatives of 5-fluoroindoles, including the target compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that indole derivatives can inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. The inhibition of MPO is significant as it plays a role in the modification of low-density lipoproteins (LDLs), contributing to atherogenesis .
Interaction with Serotonin Receptors
The compound's structural analogs have been studied for their interaction with serotonin receptors (5-HT1A and 5-HT2A). These interactions are crucial for understanding the compound's potential effects on mood regulation and anxiety disorders. Notably, behavioral studies have demonstrated that certain indole derivatives can significantly alter locomotor activity in animal models, suggesting a central nervous system effect .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
Case Study 1: Antiviral Activity
In a study focused on antiviral properties, compounds similar to this compound were found to inhibit the main protease (Mpro) of SARS-CoV-2. The compound exhibited potent inhibitory effects without significant cytotoxicity at concentrations up to 200 µM. This suggests potential therapeutic applications in treating COVID-19 .
Case Study 2: Neurological Effects
Behavioral assessments in murine models showed that administration of indole derivatives resulted in altered locomotor activity, indicating potential anxiolytic or sedative effects. Specifically, compounds D2AAK5 and D2AAK6 demonstrated significant decreases in locomotor activity at specific dosages .
Q & A
Q. What controls are essential when assessing the compound’s cytotoxicity in neuronal cell models?
- Design : Include (1) a vehicle control (e.g., DMSO <0.1%), (2) a positive control (e.g., staurosporine for apoptosis), and (3) a structurally related inactive analog (e.g., 5-H indole-dione without the fluoro group). Use MTT assays with triplicate wells and 24–72 hour exposure periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
